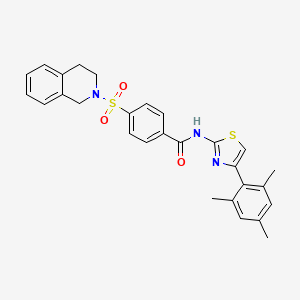

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide

Description

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a benzamide derivative featuring a 3,4-dihydroisoquinoline sulfonyl group linked to a 4-mesityl-substituted thiazole. This compound belongs to a broader class of sulfonamide-based benzamides investigated for therapeutic applications, though specific pharmacological data for this molecule remain unreported in the provided evidence. Below, we compare its structural, synthetic, and functional attributes with related compounds.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3S2/c1-18-14-19(2)26(20(3)15-18)25-17-35-28(29-25)30-27(32)22-8-10-24(11-9-22)36(33,34)31-13-12-21-6-4-5-7-23(21)16-31/h4-11,14-15,17H,12-13,16H2,1-3H3,(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVVEDYNJNLEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 450.55 g/mol. It features a multi-ring structure that includes isoquinoline, benzamide, sulfonyl, and thiazole groups, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole ring is known for its role in various biologically active molecules, often acting as a pharmacophore in drug design. The sulfonamide group can enhance the compound's binding affinity to target proteins by forming hydrogen bonds and ionic interactions.

Target Interactions

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. For example, similar compounds have been shown to inhibit aldo-keto reductases (AKRs), which are implicated in steroid metabolism and cancer biology .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties against coronaviruses such as MERS-CoV. Compounds with similar structures have demonstrated significant inhibitory effects on viral replication .

Biological Activity Studies

Recent studies have assessed the biological activity of related compounds, providing insights into the potential efficacy of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide.

In Vitro Studies

- Antiviral Efficacy : Compounds with similar structural motifs were evaluated for their ability to inhibit MERS-CoV replication. For instance, derivatives showed IC50 values ranging from 0.09 μM to 0.57 μM against viral pseudoviruses, indicating strong antiviral potential .

- Cytotoxicity Assessment : Many related compounds exhibited low cytotoxicity (CC50 > 100 μM), suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly influence the biological activity:

- Substitution Effects : The presence of different substituents on the thiazole and isoquinoline rings affects both potency and selectivity towards specific targets.

- Ring Modifications : Variations in ring size and electronic properties can enhance binding affinity and improve inhibitory effects against targeted enzymes.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Compound A | Structure A | Antiviral | 0.09 |

| Compound B | Structure B | Enzyme Inhibitor | 0.57 |

| Compound C | Structure C | Low Cytotoxicity | >100 |

Case Studies

- Case Study on Antiviral Activity : A study focused on the antiviral properties of structurally related compounds demonstrated significant inhibition of MERS-CoV replication, supporting the hypothesis that modifications to the sulfonamide and thiazole moieties could enhance antiviral efficacy .

- Cancer Research Applications : Research has indicated that compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide can selectively inhibit AKR enzymes implicated in breast and prostate cancer, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Key Observations :

- The mesityl group in the target compound introduces steric bulk, which may hinder binding to compact active sites but enhance selectivity for hydrophobic pockets.

Methyl-Linked Analogs

Compounds with a methyl bridge instead of sulfonyl () are compared in Table 2.

Key Observations :

- Sulfonyl-linked compounds (e.g., target molecule) may exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, whereas methyl-linked analogs rely on hydrophobic interactions.

- Lower yields for halogenated derivatives (e.g., 21, 25) suggest synthetic challenges in introducing electron-withdrawing groups.

Functional Analogs with Varied Sulfonamide Groups

Compounds retaining the benzamide-thiazole core but differing in sulfonamide substituents are shown in Table 3.

Key Observations :

- The nitro group in may confer electron-deficient properties, influencing redox activity or binding to aromatic residues.

Pharmacological Considerations

- BChE Inhibition : Methyl-linked compounds (e.g., 19 in ) show anti-Aβ aggregation activity, suggesting the target compound’s sulfonyl group may modulate cholinesterase affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.